An In-depth Technical Guide to the Physicochemical Properties and Solubility of (S)-2-(Ethylamino)-1-phenylethanol
An In-depth Technical Guide to the Physicochemical Properties and Solubility of (S)-2-(Ethylamino)-1-phenylethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol with a structure that presents key functionalities relevant to pharmaceutical and chemical research. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. These properties—including molecular structure, weight, melt characteristics, ionization behavior (pKa), and lipophilicity (logP)—govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, its solubility in various solvent systems dictates everything from ease of handling in the laboratory to the feasibility of formulation into a viable drug product.
This guide provides a detailed overview of the known physicochemical properties of (S)-2-(Ethylamino)-1-phenylethanol and its common salt form. It also presents standardized, field-proven experimental protocols for determining these critical parameters, offering both the "what" and the "why" behind the methodologies to empower researchers in their work.
Chemical Identity and Core Properties
A precise definition of the molecule is the foundation of all further study. The structural and identifying information for (S)-2-(Ethylamino)-1-phenylethanol is summarized below. It is critical to distinguish between the free base and its salt forms, as their properties can differ significantly.
| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |
| IUPAC Name | (1S)-2-(Ethylamino)-1-phenylethanol | (1S)-2-(Ethylamino)-1-phenylethanol;hydrochloride |
| Synonyms | (S)-alpha-[(Ethylamino)methyl]benzyl alcohol | 2-(Ethylamino)-1-phenylethanol hydrochloride |
| CAS Number | Not explicitly found | 1009-15-0[1] |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO[1] |
| Molecular Weight | 165.23 g/mol | 201.69 g/mol [1] |
| Canonical SMILES | CCNCO | CCNCO.Cl |
Note: Data for the specific (S)-enantiomer of the free base is not widely published in readily available databases. Much of the available data pertains to the hydrochloride salt or related amino alcohol structures. The data presented here is for the most relevant available forms.
Key Physicochemical Parameters
The following table summarizes the critical physicochemical properties of (S)-2-(Ethylamino)-1-phenylethanol. Where experimental data is not available for the specific (S)-enantiomer free base, computed values or data from closely related analogs are provided and noted.
| Property | Value / Information | Significance in Research & Development |
| Appearance | White crystalline solid (for HCl salt) | Affects handling, formulation (e.g., for solid dosage forms), and bulk density. |
| Melting Point | 130–132 °C (for HCl salt) | A key indicator of purity and identity. The defined melting range is crucial for quality control. |
| pKa (Acid Dissociation Constant) | Predicted: ~9-10 (Amine), ~14-15 (Alcohol) | The pKa of the ethylamino group is critical. It determines the molecule's charge state at physiological pH (7.4), which profoundly impacts solubility, membrane permeability, and receptor binding. The alcohol group is significantly less acidic. |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~1.0 (for free base)[2] | This value indicates the lipophilicity of the molecule. A logP of ~1 suggests a relatively balanced solubility profile, with a slight preference for lipid environments, which is often desirable for oral drug candidates to balance aqueous solubility with membrane permeability. |
Solubility Profile
The solubility of a compound is a critical factor for its utility in both in vitro assays and in vivo applications. The principle of "like dissolves like" provides a foundational framework for predicting solubility.
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(S)-2-(Ethylamino)-1-phenylethanol contains both hydrophobic (the phenyl ring) and hydrophilic (the hydroxyl and ethylamino groups) moieties.
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Aqueous Solubility : The free base is expected to have limited solubility in neutral water. However, its basic ethylamino group means its aqueous solubility is highly pH-dependent. In acidic environments (pH < pKa of the amine), the amine group becomes protonated (R-NH₂⁺-), forming a salt in situ and significantly increasing its solubility in water.
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Organic Solubility : The presence of the phenyl ring and ethyl group suggests good solubility in polar organic solvents like ethanol, methanol, and DMSO. It is expected to have lower solubility in nonpolar solvents like hexane. For a related compound, (S)-(+)-2-Amino-1-phenylethanol, solubility in methanol is confirmed[3].
Experimental Methodologies: A Practical Guide
The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters discussed above. The causality behind the experimental choices is highlighted to provide a deeper understanding of the process.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.
Causality : The core principle is to allow a surplus of the compound to equilibrate with the solvent over an extended period. This ensures that the solvent is fully saturated and the measured concentration represents the true thermodynamic solubility limit, which is a more reliable and relevant measure for drug development than kinetic solubility.
Protocol Steps :
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Preparation : Add an excess amount of (S)-2-(Ethylamino)-1-phenylethanol to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid should be clearly visible.
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Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for 24 to 72 hours. This prolonged agitation is crucial to ensure the system reaches equilibrium.
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Phase Separation : After equilibration, cease agitation and allow the vials to stand. To separate the undissolved solid from the saturated solution, centrifuge the samples at high speed.
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Sample Collection : Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet. For maximum accuracy, filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) that has low compound binding properties.
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Quantification : Dilute the filtrate with a suitable mobile phase and determine the compound's concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Data Validation : The concentration is quantified against a calibration curve generated from standard solutions of the compound of known concentrations. This ensures the accuracy and linearity of the measurement. The final solubility is reported in units such as mg/mL or µM.
Workflow Diagram: Shake-Flask Solubility Determination
Determination of pKa (Potentiometric Titration)
This method accurately determines the pKa by measuring pH changes in a solution as a titrant is added.
Causality : The pKa represents the pH at which 50% of the ionizable group (in this case, the ethylamino group) is in its protonated form and 50% is in its neutral form. By titrating the compound with a strong acid or base and monitoring the pH, a titration curve is generated. The inflection point of this curve, or more precisely, the pH at the half-equivalence point, corresponds to the pKa.
Protocol Steps :
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System Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.
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Sample Preparation : Accurately weigh and dissolve a known amount of (S)-2-(Ethylamino)-1-phenylethanol in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM). Purging the solution with nitrogen is recommended to remove dissolved CO₂ which can interfere with pH measurements, especially for bases.
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Titration : Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
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Data Collection : Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the analyte is a base). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
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Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.
Workflow Diagram: Potentiometric pKa Determination
Determination of logP (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water.
Causality : The n-octanol phase serves as a surrogate for biological lipid membranes. By measuring the compound's concentration in both the n-octanol and aqueous phases after they have reached equilibrium, we can calculate a partition coefficient (P). The logarithm of this value, logP, provides a standardized, logarithmic scale of lipophilicity, a key predictor of a drug's ability to cross cell membranes.
Protocol Steps :
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Solvent Preparation : Pre-saturate the n-octanol with water and the water (typically a buffer of defined pH, e.g., 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.
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Sample Preparation : Prepare a stock solution of (S)-2-(Ethylamino)-1-phenylethanol in one of the pre-saturated phases (e.g., n-octanol).
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Partitioning : Add a known volume of the stock solution to a vial containing a known volume of the other pre-saturated phase (e.g., add the n-octanol stock to the aqueous buffer). The volume ratio is often 1:1.
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Equilibration : Seal the vial and agitate it for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.
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Phase Separation : Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.
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Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.
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Calculation : Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is then calculated as log₁₀(P).
Workflow Diagram: Shake-Flask logP Determination
Conclusion
(S)-2-(Ethylamino)-1-phenylethanol is a chiral amino alcohol whose physicochemical properties suggest a balanced character suitable for further investigation. Its basic amine function dictates a pH-dependent aqueous solubility, a critical factor for potential formulation and physiological behavior. Its predicted lipophilicity (logP) suggests it may possess the necessary characteristics to cross biological membranes. A rigorous experimental determination of these properties, using standardized protocols as outlined in this guide, is essential for any research or development program. By understanding and applying these foundational principles and methodologies, scientists can build a robust data package to confidently advance promising compounds through the development pipeline.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278150, 2-(Ethylamino)-2-phenylethan-1-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11535732, (S)-(+)-2-tert-Butylamino-1-phenylethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52953007, 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52953008, 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]
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Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]
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Panten, J., & Surburg, H. (2015). 1-Phenylethanol and 2-Phenylethanol. In Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
